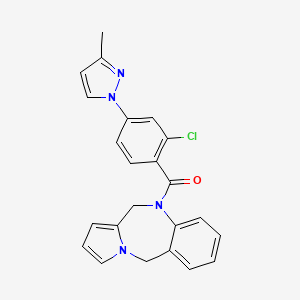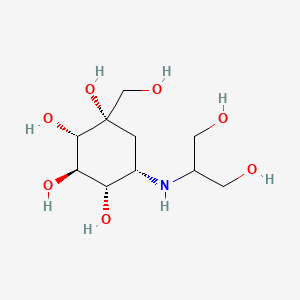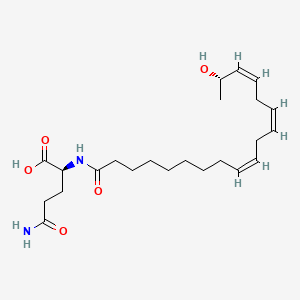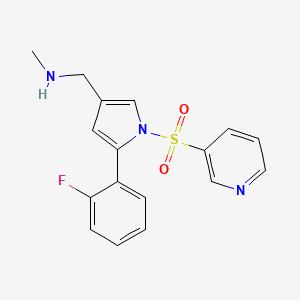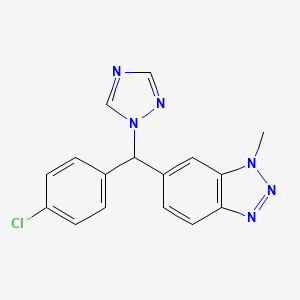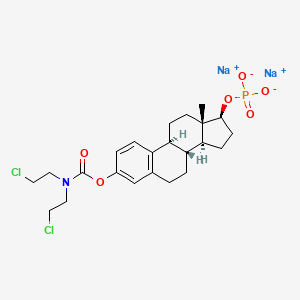
Phosphate de sodium d'estramustine
Vue d'ensemble
Description
Estramustine phosphate sodium, also known as estradiol normustine phosphate and sold under the brand names Emcyt and Estracyt, is a dual estrogen and chemotherapy medication used in the treatment of prostate cancer in men . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .
Synthesis Analysis
Estramustine phosphate sodium is a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link . The molecule is phosphorylated to make it water soluble .
Molecular Structure Analysis
The molecular formula of Estramustine phosphate sodium is C23H30Cl2NNa2O6P . Its molecular weight is 564.350 . The IUPAC name is [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate .
Chemical Reactions Analysis
Estramustine phosphate sodium is a molecule combining estradiol and nornitrogen mustard by a carbamate link . The molecule is phosphorylated to make it water soluble .
Physical And Chemical Properties Analysis
Estramustine phosphate sodium is an off-white powder that is readily soluble in water . It is provided as the sodium salt for oral administration .
Applications De Recherche Scientifique
Traitement du cancer de la prostate
Phosphate de sodium d'estramustine: est principalement utilisé dans le traitement du cancer de la prostate résistant aux hormones. Il cible sélectivement les cellules de la prostate, exerçant des effets antinéoplasiques en perturbant la dynamique des microtubules et en réduisant les taux plasmatiques de testostérone . Dans diverses études, il a montré des taux de réponse objective allant de 19 à 69 % .
Chimiothérapie combinée
Ce composé a été étudié en association avec d'autres agents chimiothérapeutiques comme la vinblastine, l'étoposide ou le paclitaxel. De telles combinaisons auraient permis d'améliorer les taux de réponse objective par rapport aux traitements monothérapeutiques, bien qu'aucun bénéfice en termes de survie n'ait été démontré de manière concluante à ce jour .
Activité antigonadotrope
Les métabolites du This compound, tels que l'œstrone et l'œstradiol, présentent une activité antigonadotrope. Cela se traduit par une réduction des taux de testostérone, similaire à celle obtenue après une castration chirurgicale, ce qui est bénéfique dans la prise en charge du cancer de la prostate .
Amélioration de la douleur et de l'état fonctionnel
Outre ses taux de réponse objective, le This compound a été observé pour améliorer l'état subjectif des patients. Il peut réduire l'intensité de la douleur et améliorer l'état fonctionnel des personnes atteintes d'un cancer de la prostate avancé .
Faible risque de myélosuppression
Contrairement à de nombreux agents antinéoplasiques, le This compound est rarement associé à une myélosuppression, ce qui en fait une option plus sûre pour les patients qui pourraient être à risque de développer cette complication pendant le traitement du cancer .
Développement de phosphates de sodium
Les stéroïdes synthétiques, dont l'Estramustine, sont développés en leurs phosphates de sodium correspondants, comme le This compound, pour le traitement des inflammations. Cela montre la polyvalence du composé dans différentes formulations thérapeutiques .
Mécanisme D'action
Target of Action
Estramustine phosphate sodium primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen. In many cancers, especially hormone-driven ones like prostate cancer, these receptors play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
Estramustine phosphate sodium is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Additionally, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
The primary biochemical pathway affected by estramustine phosphate sodium involves the alkylation of DNA and other cellular components. This alkylation causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors, further influencing the biochemical pathways within the cell .
Pharmacokinetics
Estramustine phosphate sodium is readily absorbed from the gastrointestinal tract, with a peak absorption time of 2-3 hours . It is dephosphorylated in the intestines to estramustine, estradiol, estrone, and nitrogen mustard, and is further metabolized in the liver . The drug is excreted in feces via bile . The elimination half-life of estramustine phosphate sodium is approximately 20 hours .
Result of Action
The result of estramustine phosphate sodium’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This makes it an effective treatment for metastatic and/or progressive carcinoma of the prostate .
Action Environment
The action of estramustine phosphate sodium can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This suggests that the drug’s action, efficacy, and stability can be influenced by the patient’s diet and the timing of drug administration .
Safety and Hazards
Estramustine phosphate sodium is toxic and contains a pharmaceutically active ingredient . It can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Orientations Futures
Estramustine phosphate sodium has shown activity in comparative and noncomparative trials in patients with hormone-refractory prostate cancer (HRPC) who have already received combined androgen blockade (CAB) and subsequent alternative antiandrogen therapy . It can be regarded as one treatment option, especially for patients whose prior duration of hormonal therapy was long .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Estramustine phosphate sodium involves the condensation of estradiol with nitrogen mustard and subsequent phosphorylation of the resulting compound. The final step involves the conversion of the phosphate ester to the sodium salt.", "Starting Materials": [ "Estradiol", "Nitrogen mustard", "Phosphorous oxychloride", "Sodium hydroxide", "Isopropyl alcohol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Estradiol is reacted with nitrogen mustard in the presence of isopropyl alcohol and chloroform to yield estramustine.", "Step 2: Estramustine is then reacted with phosphorous oxychloride to form the corresponding phosphate ester.", "Step 3: The phosphate ester is then treated with sodium hydroxide to form the sodium salt of estramustine phosphate." ] } | |
| 52205-73-9 | |
Formule moléculaire |
C23H32Cl2NNaO6P |
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1 |
Clé InChI |
AZIKDHDHRPJJJQ-CUGULWCMSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
Apparence |
Solid powder |
| 52205-73-9 | |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?
A1: While estramustine phosphate sodium was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].
Q2: How is estramustine phosphate sodium metabolized in the body?
A2: Estramustine phosphate sodium undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].
Q3: Can genetic variations affect the response to estramustine phosphate sodium treatment?
A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from estramustine phosphate sodium []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].
Q4: How effective is estramustine phosphate sodium as a first-line monotherapy for advanced prostate cancer?
A4: While estramustine phosphate sodium has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].
Q5: Can estramustine phosphate sodium be used in combination with other therapies for prostate cancer?
A5: Yes, estramustine phosphate sodium has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including estramustine phosphate sodium, docetaxel, and thalidomide has been explored [].
Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?
A6: Yes, besides estramustine phosphate sodium, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.
Q7: What are the common adverse effects associated with estramustine phosphate sodium treatment?
A7: Estramustine phosphate sodium can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].
Q8: Can estramustine phosphate sodium impact the cardiovascular system?
A8: Yes, estramustine phosphate sodium, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].
Q9: Are there any reports of rare complications associated with estramustine phosphate sodium use?
A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving estramustine phosphate sodium for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].
Q10: Can estramustine phosphate sodium interact with other drugs or substances?
A10: The absorption of estramustine phosphate sodium can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

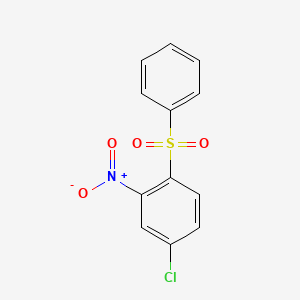
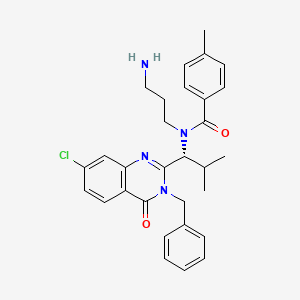
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)
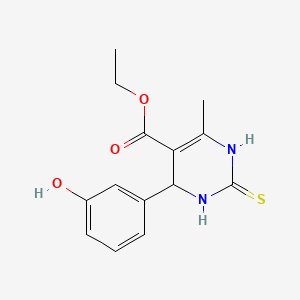
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)
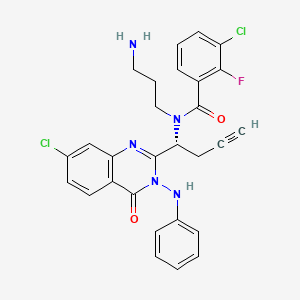
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
